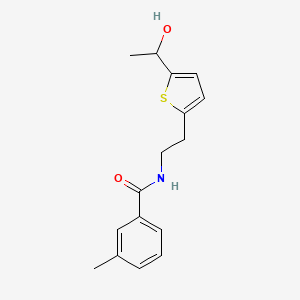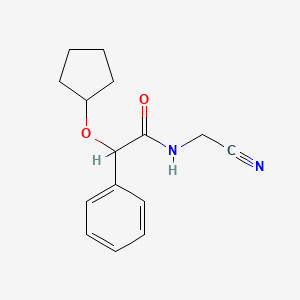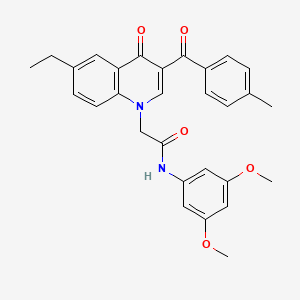
N-(3,5-dimethoxyphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that certain quinazolinone analogues exhibit significant antitumor activity. These compounds, related in structure to the one , have shown to be potent against a broad spectrum of cancer cell lines, including CNS, renal, and breast cancer, as well as leukemia, through mechanisms such as inhibition of EGFR-TK and B-RAF kinase. This suggests their potential for development into anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities
Compounds with structural similarities to the one mentioned have shown analgesic and anti-inflammatory effects in preclinical models. Specifically, certain derivatives displayed comparable or superior analgesic activity to well-known analgesics such as sodium metamizole and exhibited significant anti-inflammatory effects, highlighting their potential as new therapeutic agents (A. S. Yusov et al., 2019).
Synthesis and Chemical Properties
The synthesis and properties of various amide and quinoline derivatives, including methods for their preparation and characterization, have been explored. These studies contribute to the broader understanding of the chemical behaviors and potential applications of these compounds in medicinal chemistry and drug development (F. King, 2007; A. Karmakar et al., 2007).
Neuroprotective and Antiviral Effects
Novel quinoline derivatives have been synthesized and evaluated for their therapeutic efficacy against diseases such as Japanese encephalitis. Their significant antiviral and antiapoptotic effects, along with a decrease in viral load and an increase in survival in infected models, underscore their potential as antiviral agents (Joydeep Ghosh et al., 2008).
Dopaminergic Agonist Effects
Research into the dopaminergic agonist effects of certain derivatives has provided insights into their potential use in neurological conditions. The study of these compounds' effects on peripheral sympathetic nerve terminals and postjunctional dopamine receptors in the striatum could pave the way for new treatments in neurology and psychiatry (J. Cannon et al., 1986).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-5-19-8-11-26-24(12-19)29(34)25(28(33)20-9-6-18(2)7-10-20)16-31(26)17-27(32)30-21-13-22(35-3)15-23(14-21)36-4/h6-16H,5,17H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPAOBQUUXWRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2966691.png)

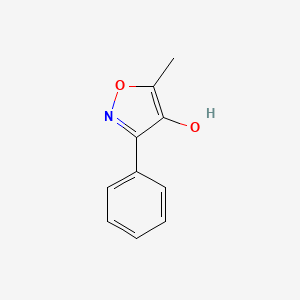
![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)
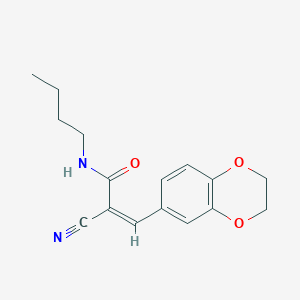
![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)

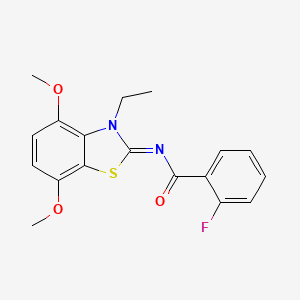


![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)
